Alpha-Fluoro-beta-alanine is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.
3-amino-2-fluoropropanoic acid
CAS No.: 3821-81-6
Cat. No.: VC20761896
Molecular Formula: C3H6FNO2
Molecular Weight: 107.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3821-81-6 |
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Molecular Formula | C3H6FNO2 |
Molecular Weight | 107.08 g/mol |
IUPAC Name | 3-amino-2-fluoropropanoic acid |
Standard InChI | InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7) |
Standard InChI Key | OJQNRNQELNLWHH-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)F)N |
Canonical SMILES | C(C(C(=O)O)F)N |
Chemical Identity and Structure
3-Amino-2-fluoropropanoic acid, also known as alpha-fluoro-beta-alanine, is a fluorinated amino acid derivative with the chemical formula C3H6FNO2. It is primarily recognized as a metabolite of the anticancer drug 5-fluorouracil. The compound features a fluorine atom at the alpha position (carbon-2) of the propanoic acid backbone, which significantly influences its chemical reactivity and biological interactions.
Chemical Properties
The following table summarizes the key chemical properties of 3-amino-2-fluoropropanoic acid:
Property | Value | Source |
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IUPAC Name | 3-amino-2-fluoropropanoic acid | PubChem |
CAS Number | 3821-81-6 | CAS Common Chemistry |
Molecular Formula | C3H6FNO2 | PubChem |
Molecular Weight | 107.08 g/mol | PubChem |
InChI | InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7) | PubChem |
InChI Key | OJQNRNQELNLWHH-UHFFFAOYSA-N | PubChem |
Canonical SMILES | C(C(C(=O)O)F)N | PubChem |
Stereochemistry
The compound exhibits important stereochemical properties that influence its biological activity. It primarily exists in the (2R) configuration, though various stereoisomers can be prepared through stereoselective synthesis methods . The stereochemistry of 3-amino-2-fluoropropanoic acid plays a crucial role in its metabolic pathways, particularly in the catabolism of 5-fluorouracil .
Biochemical Significance
3-Amino-2-fluoropropanoic acid serves as an important metabolite in several biochemical pathways, particularly those involved in cancer treatment.
Role in 5-Fluorouracil Metabolism
This compound is recognized as a significant metabolite in the catabolism of 5-fluorouracil (5-FU), a widely used anticancer drug. The metabolic pathway involves the sequential conversion of 5-fluorouracil to dihydrofluorouracil, then to alpha-fluoro-beta-ureidopropionic acid, and finally to 3-amino-2-fluoropropanoic acid. Understanding this metabolic pathway is crucial for improving the therapeutic efficacy of 5-FU and managing its toxicity profile.
Enzyme Interactions
3-Amino-2-fluoropropanoic acid interacts with various enzymes, affecting multiple biochemical processes:
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It inhibits bacterial alanine racemase, an enzyme required for generating D-alanine, which is essential for bacterial cell wall formation.
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It is accepted by pantothenate synthetase from Escherichia coli, enabling coupling to the native carboxylic acid substrate.
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It participates in liver metabolism through sodium-dependent transport mechanisms in hepatocytes, which has implications for potential hepatotoxicity during chemotherapy.
Preparation Methods and Synthesis
The preparation of 3-amino-2-fluoropropanoic acid involves several synthetic routes, with significant focus on stereoselective methods.
Synthetic Approaches
Researchers have developed various methods for synthesizing 3-amino-2-fluoropropanoic acid derivatives:
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Stereoselective synthesis from amino acid precursors, including alanine, valine, leucine, threonine, and β3h-alanine .
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Utilization of (diethylamino)sulfur trifluoride (DAST) reactions with N,N-dibenzyl-2-amino-3-hydroxy and 3-amino-2-hydroxy carboxylic acid esters .
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Diastereoselective Mannich-type reactions of α-fluorinated carboxylate esters with N-tert-butylsulfinyl imines, which provide access to a broad range of β-amino acids containing α-quaternary fluorinated carbon centers .
Metabolic Production
In biological systems, 3-amino-2-fluoropropanoic acid is primarily generated as a metabolite of 5-fluorouracil. The synthetic route in vivo involves the catabolism of 5-fluorouracil in the liver through sequential conversions. This metabolic pathway has been studied extensively due to its implications for cancer treatment.
Chemical Reactions and Reactivity
3-Amino-2-fluoropropanoic acid participates in various chemical reactions, each with significant implications for its biological behavior and applications in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation to form fluoro mono acetate, a compound associated with neurotoxicity. This transformation is particularly relevant when considering the toxicity profile of 5-fluorouracil treatment.
Substitution Reactions
3-Amino-2-fluoropropanoic acid participates in substitution reactions, particularly in the presence of strong nucleophiles. These reactions are important for understanding its reactivity in biological systems and for designing derivatives with modified properties.
Hydrolysis
Under acidic or basic conditions, 3-amino-2-fluoropropanoic acid can undergo hydrolysis to yield its constituent components. The pH-dependent behavior of the compound is notable, as research indicates it exists in equilibrium with its carbamate derivative in weakly alkaline solutions containing carbonates, with maximum carbamate concentration occurring around pH 9.
Analytical Detection Methods
Several sophisticated analytical techniques have been developed for detecting and quantifying 3-amino-2-fluoropropanoic acid in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for detecting and quantifying 3-amino-2-fluoropropanoic acid in urine and plasma samples. This method typically involves derivatization to enhance the compound's volatility and detectability.
High-Performance Liquid Chromatography (HPLC)
HPLC enables the separation and quantification of 3-amino-2-fluoropropanoic acid and other 5-FU metabolites in various biological samples, including plasma, urine, and bile. This versatile technique is widely used in pharmacokinetic studies.
19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy
This non-invasive technique allows direct detection and quantification of all fluorinated metabolites, including 3-amino-2-fluoropropanoic acid, in biological samples without requiring labeled compounds. It is particularly valuable for studying the time course of the compound's formation and excretion.
Research Applications
3-Amino-2-fluoropropanoic acid has diverse applications across multiple scientific disciplines.
Medicinal Chemistry Research
In medicinal chemistry, the compound serves as:
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A model compound for studying the metabolism of fluorinated drugs and their metabolites.
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A reference for understanding the neurotoxic effects observed in patients undergoing 5-fluorouracil chemotherapy.
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A building block for developing novel fluorinated pharmaceuticals with enhanced properties.
Biochemical Research
Researchers study 3-amino-2-fluoropropanoic acid to understand:
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Its effects on cellular metabolism and its role in the tricarboxylic acid cycle.
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The stereochemistry of thymine catabolism, as catabolism of 5-fluorouracil proceeds with the same absolute stereochemistry as thymine catabolism .
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Transport mechanisms in hepatocytes and their implications for drug metabolism.
Synthetic Applications
The compound has been incorporated into various structural motifs with potential pharmaceutical applications:
Biological Effects and Toxicity
3-Amino-2-fluoropropanoic acid exhibits significant biological effects, particularly in relation to its role as a metabolite of 5-fluorouracil.
Neurotoxicity
The compound has been associated with neurotoxic effects, particularly when oxidized to form fluoro mono acetate. This neurotoxicity is a concern in patients undergoing 5-fluorouracil chemotherapy and may contribute to the adverse effects observed during treatment.
Pharmacokinetics
The pharmacokinetic properties of 3-amino-2-fluoropropanoic acid significantly impact its bioavailability and duration of action in the body. Research has shown that it can be removed from the blood during hemodialysis, with approximately 90% removal observed in some studies. This finding has implications for managing toxicity in patients receiving 5-fluorouracil.
Cellular Effects
The compound affects various types of cells and cellular processes. As a metabolite of 5-fluorouracil, it appears to serve as an important mediator of direct toxic effects. Understanding these cellular effects is crucial for optimizing cancer treatment protocols and minimizing adverse reactions.
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